molecular formula C10H8BrN3 B14853455 6-Bromo-N-(pyridin-3-YL)pyridin-2-amine

6-Bromo-N-(pyridin-3-YL)pyridin-2-amine

Cat. No.: B14853455
M. Wt: 250.09 g/mol
InChI Key: LBJBPACLWQGQES-UHFFFAOYSA-N
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Description

6-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a brominated pyridine derivative featuring a pyridin-3-ylamine substituent at the 2-position and a bromine atom at the 6-position of the pyridine ring. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyridin-3-ylamine group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

6-bromo-N-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H8BrN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14)

InChI Key

LBJBPACLWQGQES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(pyridin-3-YL)pyridin-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromopyridine with a pyridine-amine derivative in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(pyridin-3-YL)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-N-(pyridin-3-YL)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-N-

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₉BrN₃
  • Molecular Weight : 251.11 g/mol
  • Structural Features : Bromine (C6), pyridin-3-ylamine (C2).

Comparison with Structural Analogs

Substituent Position and Type

Variations in substituent positions and types significantly alter physicochemical and reactivity profiles:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Similarity Score
6-Bromo-N-(pyridin-3-yl)pyridin-2-amine Br (C6), NH-pyridin-3-yl (C2) C₁₀H₉BrN₃ 251.11 Not available Reference
6-Bromo-3-methylpyridin-2-amine Br (C6), CH₃ (C3) C₆H₇BrN₂ 203.04 120740-10-5 0.80
6-Bromo-N,N-diethylpyridin-2-amine Br (C6), N,N-diethyl (C2) C₉H₁₃BrN₂ 241.12 856850-57-2 0.91
3-Amino-2-bromo-6-methoxypyridine Br (C2), NH₂ (C3), OCH₃ (C6) C₆H₆BrN₂O 217.03 Not available N/A
  • Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom (electron-withdrawing) in the target compound contrasts with methoxy (electron-donating) in 3-amino-2-bromo-6-methoxypyridine, altering electronic density and reaction kinetics .
  • Steric Effects : Bulky N,N-diethyl groups in 6-bromo-N,N-diethylpyridin-2-amine reduce steric accessibility compared to the pyridin-3-ylamine group in the target compound .

Physicochemical Properties

Compound Name Solubility (Storage) Crystallographic System Melting Point (°C)
This compound Not reported Not reported Not reported
6-Bromo-3-nitropyridin-2-amine Stable at RT Not reported Not reported
6-Bromo-2,3-dichloropyridine Not reported Not reported Not reported
6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(dihydrothieno)phenyl]pyridin-2-amine Soluble in DCM/EtOAc Triclinic (P1) Not reported
  • Crystallography : The triclinic system observed in brominated analogs (e.g., ) suggests similar packing efficiencies, though data for the target compound is lacking .

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